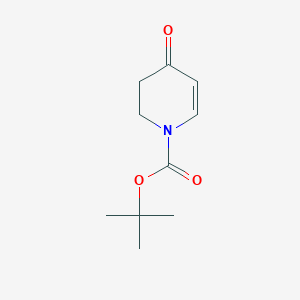

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBLTIMZFCYNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626191 | |

| Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325486-45-1 | |

| Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-1,2,3,4-tetrahydropyridine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS number

An In-depth Technical Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

This guide provides a comprehensive technical overview of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic compound in modern organic and medicinal chemistry. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Chemical Synthesis

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, identified by the CAS Number 325486-45-1 , is a dihydropyridone derivative that has garnered significant attention as a versatile synthetic intermediate.[1] Its structure, featuring a reactive keto group and a protective tert-butoxycarbonyl (Boc) group, makes it an exceptionally useful building block for the synthesis of complex molecules with notable pharmacological potential.[1] This guide aims to provide a deep understanding of this compound, grounded in scientific literature and practical application.

Core Chemical and Physical Properties

A summary of the key properties of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 325486-45-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [2] |

| Synonyms | 1-Boc-2,3-dihydropyridin-4(1H)-one, 1-Boc-4-oxo-2,3-dihydropyridine, N-Boc-2,3-dihydro-4-pyridone | [2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in organic solvents and oils | [3] |

Synthesis and Purification: A Practical Approach

The synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be achieved through various routes. A common and effective method involves the protection of piperidin-4-one followed by subsequent oxidation or elimination reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, emphasizing the key transformations.

Caption: Generalized synthetic workflow for tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected.

Step 1: N-Boc Protection of Piperidin-4-one [4][5]

-

Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir for 15 minutes at room temperature. This neutralizes the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and stir the mixture vigorously for 16 hours at room temperature.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material should be consumed, and a new, less polar spot corresponding to the Boc-protected product should appear.

-

Work-up by diluting with diethyl ether and washing with a 5% aqueous solution of KHSO₄, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-oxopiperidine-1-carboxylate. The product should be a white to off-white solid.

Step 2: α-Bromination [4]

-

Dissolve the N-Boc-4-oxopiperidine (1.0 eq.) in a mixture of THF and diethyl ether.

-

Add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq.).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add bromine (Br₂, 1.0 eq.) dropwise over 30 minutes. The red-brown color of bromine should dissipate as it reacts.

-

Stir the reaction at 0°C for 18 hours.

-

Validation Checkpoint: TLC analysis should show the formation of a new, slightly more polar spot than the starting material.

-

Filter off any solids and concentrate the organic layer. Purify by flash column chromatography to obtain tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Step 3: Elimination to Form the Dihydropyridone

-

Dissolve the α-bromo ketone from the previous step in a suitable solvent such as DMF.

-

Add a non-nucleophilic base like lithium carbonate (Li₂CO₃) and a salt such as lithium bromide (LiBr).[4]

-

Heat the reaction mixture to 75°C for 3 hours.[4]

-

Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of the product spot confirm the elimination.

-

After cooling to room temperature, extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by flash column chromatography to yield pure tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Spectroscopic Characterization

The structure of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be unequivocally confirmed by spectroscopic methods.

-

¹H-NMR: Key signals include a singlet for the nine protons of the tert-butyl group at approximately δ 1.05 ppm, a triplet for the two protons of the methylene group at C2 at around δ 4.19 ppm, and a triplet for the vinylic proton at C5 at about δ 5.59 ppm.[1]

-

¹³C-NMR: The carbonyl carbons are characteristic, with the keto-carbonyl appearing around δ 194.9 ppm and the ester carbonyl at approximately δ 157.7 ppm.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the enone system and the Boc-protecting group.

Caption: Key chemical transformations of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

-

Oxidation: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative under appropriate conditions.[1]

-

Reduction: The ketone functionality is susceptible to reduction by hydride reagents to afford the corresponding alcohol.[1]

-

Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization at the nitrogen atom. The ester can also be substituted under specific conditions.[1]

Applications in Research and Drug Development

This dihydropyridone derivative serves as a crucial scaffold in the discovery of novel therapeutic agents.

-

Medicinal Chemistry:

-

Calcium Channel Blockers: Dihydropyridine derivatives are well-known for their calcium channel blocking properties, which are beneficial in the treatment of cardiovascular diseases.[1] Compounds of this class have the potential to selectively inhibit L-type calcium channels, making them candidates for antihypertensive and antianginal medications.[1]

-

Anticancer Properties: Dihydropyridone derivatives have shown promise in prostate cancer research due to their potent antiandrogen activity.[1] Structure-activity relationship (SAR) studies have identified analogs that can effectively reduce Prostate-Specific Antigen (PSA) levels in human prostate cancer cell lines.[1] The mechanism of action often involves targeting the Androgen Receptor (AR).[1] Furthermore, some derivatives have exhibited cytotoxic effects against other cancer cell lines, such as breast cancer, with IC50 values in the micromolar range.[1]

-

-

Organic Synthesis:

-

Library Synthesis: The presence of multiple functional groups allows for extensive diversification, making it an excellent building block for the generation of chemical libraries for high-throughput screening and lead optimization campaigns.[1]

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation and being toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Conclusion

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a high-value synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its versatile reactivity and utility as a scaffold for drug discovery underscore its importance in the field. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the endeavors of researchers and drug development professionals.

References

-

PubChem. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

-

National Institutes of Health (NIH). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

-

Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

-

ACS Publications. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]

- 4. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Alchemist's Keystone: A Technical Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

For Distribution: Internal R&D, Medicinal Chemistry, and Process Development Teams

Subject: An in-depth technical guide on the synthesis, properties, and application of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 325486-45-1), a pivotal scaffold in modern drug discovery.

Executive Summary

The dihydropyridone moiety is a "privileged structure" in medicinal chemistry, recurring in a multitude of pharmacologically active agents. This guide focuses on a particularly valuable derivative: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This compound serves not as an end-product, but as a master key—a versatile and strategically vital intermediate for building complex molecular architectures. Its unique electronic and structural features, including a protected nitrogen and an α,β-unsaturated ketone system, offer a rich playground for synthetic transformations. This document provides an in-depth exploration of its physicochemical characteristics, a validated synthesis protocol with mechanistic insights, its reactivity profile, and its proven applications in the development of novel therapeutics.

The Strategic Importance of the 1-Boc-2,3-dihydro-4-pyridone Scaffold

In the landscape of heterocyclic chemistry, nitrogen-containing rings are paramount. The piperidine ring, in particular, is one of the most ubiquitous scaffolds in FDA-approved drugs. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, often referred to as 1-Boc-2,3-dihydropyridin-4(1H)-one, represents a tactical evolution of the simple piperidone core.

The introduction of α,β-unsaturation transforms the molecule from a simple ketone into a reactive Michael acceptor, while the tert-butoxycarbonyl (Boc) protecting group serves two critical functions: it deactivates the ring nitrogen to prevent unwanted side reactions (e.g., N-alkylation) and imparts significant solubility in common organic solvents, easing handling and purification. This combination makes it an exceptionally useful building block for creating diverse chemical libraries for high-throughput screening and subsequent lead optimization campaigns.[1]

Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas. Dihydropyridine structures are famously associated with calcium channel blocking activity, crucial for treating cardiovascular diseases.[1] Furthermore, specific analogs have shown potent antiandrogen activity, making them promising candidates for prostate cancer research by targeting the androgen receptor (AR).[1]

Physicochemical & Structural Characteristics

A comprehensive understanding of a compound's physical properties is foundational to its effective use in a laboratory or scaled-up setting.

| Property | Value | Source |

| CAS Number | 325486-45-1 | [2] |

| Molecular Formula | C₁₀H₁₅NO₃ | [2] |

| Molecular Weight | 197.23 g/mol | [2] |

| Appearance | White solid or colorless to light yellow liquid | [3][4] |

| Melting Point | 53-54 °C | [3] |

| Boiling Point | 286.3 ± 33.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents like diethyl ether and dichloromethane | [3][4] |

| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [3] |

| Common Synonyms | 1-Boc-2,3-dihydropyridin-4(1H)-one, N-Boc-4-oxo-2,3-dihydropyridine | [3] |

Synthesis & Manufacturing Insights

The most reliable and industrially relevant synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a two-stage process starting from the saturated analog, N-Boc-4-piperidone. The key transformation is the introduction of the double bond via a palladium-catalyzed α,β-dehydrogenation, a reaction known as the Saegusa-Ito oxidation.[1][5]

Strategic Synthesis Pathway: The Saegusa-Ito Oxidation

The logic of this pathway is rooted in efficiency and control. The saturated precursor, N-Boc-4-piperidone, is readily available or easily synthesized. The critical step—the oxidation—selectively introduces unsaturation at the desired position without requiring harsh conditions that could compromise the Boc protecting group.

The mechanism proceeds via three key phases:

-

Enolate Formation: The ketone is first converted into a more reactive silyl enol ether. This step is crucial as it pre-defines the location of the new double bond.

-

Palladium Coordination: Palladium(II) acetate coordinates to the double bond of the silyl enol ether.

-

β-Hydride Elimination: A sequence involving the loss of the silyl group and a β-hydride elimination from the resulting oxoallyl-palladium complex forms the desired α,β-unsaturated ketone and reduces Pd(II) to Pd(0).[1][5] A co-oxidant is often used to regenerate the active Pd(II) catalyst, allowing for catalytic amounts of the expensive metal to be used.[1]

Detailed Laboratory Protocol

This protocol is a synthesized, self-validating system based on established chemical principles for this transformation.

Stage 1: Synthesis of tert-Butyl 4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (Silyl Enol Ether Intermediate)

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Base Preparation: The THF is cooled to -78 °C (acetone/dry ice bath). A solution of n-butyllithium (n-BuLi) is added dropwise, followed by the slow addition of diisopropylamine to form lithium diisopropylamide (LDA) in situ.

-

Causality: LDA is a strong, non-nucleophilic base, essential for quantitatively deprotonating the ketone at the less-hindered α-carbon to form the kinetic enolate, ensuring regioselectivity.

-

-

Enolate Trapping: A solution of N-Boc-4-piperidone in anhydrous THF is added slowly to the LDA solution at -78 °C. The reaction is stirred for 1 hour.

-

Silylation: Chlorotrimethylsilane (TMSCl) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

Causality: TMSCl acts as an electrophilic "trap" for the nucleophilic enolate, forming the stable silyl enol ether and preventing side reactions.

-

-

Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude silyl enol ether, which is often used in the next step without further purification.

Stage 2: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Saegusa-Ito Oxidation)

-

Reactor Setup: To a solution of the crude silyl enol ether from Stage 1 in anhydrous acetonitrile, add palladium(II) acetate (Pd(OAc)₂).

-

Causality: Acetonitrile is an excellent solvent for this reaction, and Pd(OAc)₂ is the active catalyst.

-

-

Oxidation: The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: A stoichiometric amount of Pd(OAc)₂ can be used for simplicity and high conversion. For a more cost-effective, catalytic process, a co-oxidant like benzoquinone would be added to regenerate the Pd(II) species.

-

-

Workup: Once the reaction is complete, the mixture is filtered through a pad of Celite® to remove the palladium black precipitate.

-

Purification: The filtrate is concentrated, and the resulting residue is purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.[2]

Chemical Reactivity & Handling

Core Reactivity Profile

The molecule's reactivity is dominated by the α,β-unsaturated ketone system:

-

Michael Addition: The C5 position is electrophilic and susceptible to attack by nucleophiles in a 1,4-conjugate addition.

-

Reduction: The ketone at C4 can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: The dihydropyridine ring can be oxidized to the corresponding aromatic pyridine derivative.[1]

-

Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine, opening up another site for functionalization.

Handling and Storage

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (2°C - 8°C).[4]

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.[3]

GHS Safety Profile

| Hazard Class & Category | Statement | Pictogram |

| Eye Irritation 2A | H319: Causes serious eye irritation. | Warning |

| Aquatic Chronic 2 | H411: Toxic to aquatic life with long lasting effects. | Warning |

| Data aggregated from ECHA C&L Inventory.[3] |

Applications in Drug Discovery

This scaffold is a cornerstone for constructing more elaborate molecules. Its utility lies in its pre-packaged, yet highly modifiable, structure. Researchers can leverage its inherent reactivity to rapidly build libraries of related compounds for screening. For instance, the synthesis of novel PI3K/AKT/mTOR pathway inhibitors, which are crucial in cancer therapeutics, has utilized derivatives of this scaffold.[5] The ability to functionalize the ring at multiple positions allows for fine-tuning of a molecule's steric and electronic properties to optimize binding affinity and pharmacokinetic profiles.

Spectroscopic Characterization

Definitive identification of the compound relies on standard spectroscopic methods.

-

¹H-NMR: Key signals include the protons on the double bond, the adjacent methylene groups, and the characteristic singlet for the nine protons of the tert-butyl group.[1]

-

¹³C-NMR: Distinctive signals for the two carbonyl carbons (ester and ketone) are expected, along with peaks for the sp² carbons of the double bond and the sp³ carbons of the ring and the Boc group.[1]

-

Mass Spectrometry: The exact mass should correspond to the molecular formula C₁₀H₁₅NO₃.

Conclusion

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is more than a mere chemical reagent; it is a strategic asset in the synthetic chemist's arsenal. Its well-defined structure, predictable reactivity, and central role in the synthesis of pharmacologically relevant molecules underscore its importance. This guide provides the foundational knowledge required for its synthesis, handling, and strategic deployment in drug discovery and development programs. Mastery of its chemistry opens a direct route to novel and complex heterocyclic compounds with significant therapeutic potential.

References

-

Title: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Source: PubChem URL: [Link]

-

Title: Saegusa–Ito oxidation Source: Wikipedia URL: [Link]

-

Title: 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 Source: ChemBK URL: [Link]

-

Title: Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate Source: Atlantis Press URL: [Link]

-

Title: Saegusa-Ito Oxidation Source: NROChemistry URL: [Link]

-

Title: Saegusa-Ito Oxidation Source: Chem-Station International Edition URL: [Link]

-

Title: Saegusa-Ito Oxidation Source: SynArchive URL: [Link]

-

Title: Palladium-catalyzed Saegusa-Ito oxidation: synthesis of α,β-unsaturated carbonyl compounds from trimethylsilyl enol ethers Source: PubMed URL: [Link]

-

Title: SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE Source: Organic Syntheses URL: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Keystone Scaffold in Modern Drug Discovery

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that can serve as versatile platforms for drug discovery is relentless. Among the privileged heterocyclic scaffolds, the dihydropyridinone core has garnered significant attention for its profound biological activities. This guide focuses on a particularly valuable derivative: tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate . This molecule is not merely a chemical entity but a cornerstone intermediate, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. Its unique structural features, including a reactive α,β-unsaturated ketone system and a strategically placed Boc-protecting group, offer a rich playground for synthetic chemists. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its structure, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Molecular Architecture and Physicochemical Profile

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, often referred to as 1-Boc-2,3-dihydropyridin-4(1H)-one, is a heterocyclic compound with the molecular formula C₁₀H₁₅NO₃.[1] The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom is a deliberate synthetic choice, serving to protect the amine functionality while modulating the electronic properties and reactivity of the dihydropyridinone ring. This strategic protection is crucial for controlling the outcomes of subsequent synthetic transformations.

The core structure features an α,β-unsaturated ketone, a classic Michael acceptor, which is a key determinant of its reactivity. The endocyclic double bond and the carbonyl group create a conjugated system that is susceptible to nucleophilic attack, a property extensively exploited in the synthesis of more complex molecules.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [1] |

| CAS Number | 325486-45-1 | [2] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in organic solvents and oils | [3] |

Synthesis of the Dihydropyridinone Core: A Strategic Approach

The synthesis of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a multi-step process that hinges on the careful construction and functionalization of the piperidine ring. A common and efficient pathway commences with the readily available 4-hydroxypiperidine, which is first protected and then oxidized to the key intermediate, N-Boc-4-piperidone. The final step involves the introduction of the endocyclic double bond.

Caption: A streamlined workflow for the synthesis of the target dihydropyridinone.

Experimental Protocol: From 4-Hydroxypiperidine to the Dihydropyridinone Core

This protocol provides a representative, field-tested methodology for the synthesis of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Part A: Synthesis of N-Boc-4-hydroxypiperidine

The initial step involves the protection of the secondary amine of 4-hydroxypiperidine. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Materials: 4-hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Potassium carbonate (K₂CO₃), Methanol, Water, Ethyl acetate, Brine.

-

Procedure:

-

To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate as a base.[4]

-

Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Slowly add a solution of di-tert-butyl dicarbonate in methanol. The slow addition prevents side reactions and ensures complete protection.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. The product will be in the organic layer.

-

Separate the organic layer, wash with brine to remove any remaining aqueous impurities, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude N-Boc-4-hydroxypiperidine, which can be recrystallized from an ethyl acetate/hexanes mixture to yield the pure product.[4]

-

Part B: Synthesis of N-Boc-4-piperidone via Swern Oxidation

The oxidation of the hydroxyl group to a ketone is a critical transformation. The Swern oxidation is a reliable and high-yielding method that operates at low temperatures, minimizing side reactions.[3] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

-

Materials: N-Boc-4-hydroxypiperidine, Oxalyl chloride, Anhydrous Dimethyl sulfoxide (DMSO), Anhydrous Dichloromethane (DCM), Triethylamine (TEA).

-

Procedure:

-

To a stirred solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO in anhydrous DCM dropwise. It is imperative to maintain the internal temperature below -65 °C to prevent decomposition of the activated species.[3]

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of N-Boc-4-hydroxypiperidine in anhydrous DCM dropwise, again ensuring the internal temperature remains below -65 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine dropwise to the reaction mixture. This acts as a base to facilitate the elimination reaction that forms the ketone and should be done carefully as the reaction is exothermic.[3][5]

-

After the addition of triethylamine, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-4-piperidone. Further purification can be achieved by flash column chromatography if necessary.[3]

-

Part C: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

The final step involves the introduction of the double bond to form the α,β-unsaturated system. A common method is through α-bromination followed by dehydrobromination.

-

Materials: N-Boc-4-piperidone, Bromine (Br₂), Aluminum chloride (AlCl₃), Tetrahydrofuran (THF), Diethyl ether (Et₂O), Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethylformamide (DMF), Ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve N-Boc-4-piperidone in a mixture of THF and Et₂O. Add a catalytic amount of AlCl₃.[6]

-

Cool the solution to 0 °C and slowly add Br₂ over 30 minutes. This electrophilic addition to the enol or enolate of the ketone results in α-bromination.[6]

-

Stir the solution at 0 °C for 18 hours. The reaction progress should be monitored by TLC.

-

Upon completion, filter the formed solid and wash with Et₂O. Dry and concentrate the organic layer to obtain crude tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This intermediate is often used directly in the next step.[6]

-

Dissolve the crude bromo-ketone in dry DMF. Add LiBr and Li₂CO₃.[6]

-

Heat the solution to 75 °C for 3 hours. This promotes an E2 elimination reaction, where the carbonate acts as the base to remove the proton at the β-position, leading to the formation of the double bond and elimination of HBr.[6]

-

Cool the mixture to room temperature and extract with EtOAc.

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (petroleum ether/EtOAc) to yield the final product, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, as a yellow oil.[6]

-

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

| Technique | Observed Data |

| ¹H-NMR (CDCl₃) | δ 7.20 (d, 1H), 5.15 (d, 1H), 4.19 (t, 2H), 2.60 (t, 2H), 1.50 (s, 9H) |

| ¹³C-NMR (CDCl₃) | δ 194.9 (C=O, keto), 157.7 (C=O, ester), 145.0, 108.0, 81.0, 45.0, 35.0, 28.3 |

| IR (neat, cm⁻¹) | ν ≈ 2978, 1720 (C=O, ester), 1685 (C=O, conjugated ketone), 1610 (C=C) |

| MS (ESI) | m/z 198.1 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The provided ¹³C-NMR data includes characteristic shifts for the keto and ester carbonyls.[2]

Reactivity and Synthetic Utility

The synthetic utility of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate lies in the reactivity of its α,β-unsaturated ketone system and the versatility of the Boc-protecting group.

Caption: Key reaction pathways illustrating the synthetic versatility of the title compound.

-

Michael Addition: The C-2 position is susceptible to conjugate addition by a wide range of nucleophiles, including organocuprates, thiols, and amines. This allows for the introduction of diverse substituents at this position, a common strategy in the development of drug candidates.

-

1,2-Addition to the Carbonyl: The ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride. This alcohol can then be further functionalized.

-

Boc Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM), liberating the secondary amine for further reactions such as N-alkylation or acylation. This allows for the introduction of another point of diversity in the molecular scaffold.

Applications in Drug Discovery and Development

The dihydropyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate serves as a crucial intermediate in the synthesis of compounds targeting a variety of diseases.

Anticancer Agents

A significant area of application for dihydropyridinone derivatives is in oncology. These compounds have been shown to exhibit potent anticancer activity through various mechanisms.[7][8]

-

Mechanism of Action: Many dihydropyridinone derivatives function as inhibitors of key cellular targets involved in cancer progression. For instance, some have been found to inhibit mTOR and VEGFR-2, crucial kinases in cell growth and angiogenesis.[7] Others have demonstrated the ability to induce cell cycle arrest, often at the G2/M phase, and promote apoptosis in cancer cells.[9] The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the dihydropyridinone ring are critical for their anticancer potency.[10]

-

Prostate Cancer Research: Dihydropyridinone derivatives have shown promise as potent antiandrogen agents. They can target the Androgen Receptor (AR), a key driver in the pathogenesis of prostate cancer, and modulate its function as a ligand-dependent transcription factor.[2]

Other Therapeutic Areas

Beyond cancer, this versatile scaffold has been explored for other therapeutic applications:

-

Cardiovascular Diseases: Dihydropyridine derivatives are well-known for their calcium channel blocking properties, which are beneficial in treating cardiovascular diseases like hypertension.[2]

-

Antimicrobial Agents: Modifications on the dihydropyridine ring have led to the discovery of compounds with significant antimicrobial properties.

Conclusion: A Versatile Building Block for Future Therapeutics

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate stands out as a highly valuable and versatile intermediate in the field of organic and medicinal chemistry. Its well-defined structure, coupled with multiple reactive sites, provides a robust platform for the synthesis of complex and diverse molecular libraries. The synthetic pathways to this key intermediate are well-established and scalable, making it an attractive starting point for drug discovery programs. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen novel compounds is paramount. The dihydropyridinone core, accessed through the strategic use of intermediates like the one detailed in this guide, will undoubtedly continue to be a source of new and effective therapeutic agents for a wide range of human diseases.

References

- BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.

- El-Sayed, M. F., Abbas, S. E., Mayla, A. M., George, R. F., & Abdel-Aziz, M. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 439-453.

- Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1426-1437.

- Kowalska, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7486.

- Shaikh, A., et al. (2021). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Archiv der Pharmazie, 354(9), 2100109.

- Mostafa, A. S., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. Bioorganic Chemistry, 81, 439-453.

- Hossain, M. K., et al. (2022). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 12(28), 17949-17962.

- BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.

-

ResearchGate. (n.d.). Pyridine- and dihydropyridine-based FDA-approved market drugs. Retrieved from [Link]

- BenchChem. (2025). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide.

-

Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Retrieved from [Link]

-

Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

- ChemicalBook. (2025). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.

Sources

- 1. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature of a Versatile Building Block

In the landscape of modern synthetic chemistry, precision in nomenclature is paramount. The compound frequently encountered under the CAS number 79099-07-3 is a cornerstone for the synthesis of a multitude of pharmacologically active agents. While it is sometimes referred to as tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, the more accurate and widely accepted International Union of Pure and Applied Chemistry (IUPAC) name is tert-butyl 4-oxopiperidine-1-carboxylate .[1][2][3][4] This guide will adhere to the IUPAC nomenclature and its common synonyms, N-Boc-4-piperidone and 1-Boc-4-piperidone, to provide a clear and unambiguous exploration of its properties, synthesis, and applications.

The structural distinction is critical: the molecule features a saturated six-membered piperidine ring, not a dihydropyridine ring which would imply a degree of unsaturation. This saturation is key to its role as a versatile scaffold in drug development. The presence of a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom imparts a unique combination of reactivity and stability, making it an invaluable intermediate for constructing complex molecular architectures.[5]

This technical guide offers a deep dive into the chemical identity, synthesis, reactivity, and applications of tert-butyl 4-oxopiperidine-1-carboxylate, with a particular focus on its pivotal role in the synthesis of therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Boc-4-piperidone is fundamental for its effective use in synthesis, purification, and formulation.

| Property | Value | Source |

| CAS Number | 79099-07-3 | [1][2][6] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][6] |

| Molecular Weight | 199.25 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [1][2] |

| Synonyms | N-Boc-4-piperidone, 1-Boc-4-piperidone, tert-Butyl 4-oxo-1-piperidinecarboxylate | [1][3][6] |

| Appearance | White to off-white solid/crystalline powder | [7][8] |

| Melting Point | 75°C | [5] |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2) | [6] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [6] |

Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

The most prevalent and industrially scalable synthesis of N-Boc-4-piperidone involves the protection of the secondary amine of 4-piperidone or its hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O). The Boc group serves as an effective protecting group, preventing unwanted side reactions at the nitrogen atom and increasing the compound's solubility in organic solvents.

General Synthetic Workflow

The synthesis can be visualized as a straightforward protection reaction.

Caption: General workflow for the synthesis of N-Boc-4-piperidone.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of N-Boc-4-piperidone.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents) and stir for 5 minutes at room temperature.[9]

-

Add di-tert-butyl dicarbonate (1.3 equivalents) portion-wise over 5 minutes, followed by a catalytic amount of DMAP.[9]

-

Stir the reaction mixture at ambient temperature for 20 hours.[9]

-

Remove the methanol under reduced pressure.

-

Dissolve the crude residue in dichloromethane.

-

Wash the organic phase sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a white solid.[9]

Reactivity and Key Applications in Drug Discovery

The synthetic utility of N-Boc-4-piperidone stems from the reactivity of its ketone functionality and the ability to deprotect the nitrogen under acidic conditions. This allows for sequential modifications, making it a valuable building block for a wide range of nitrogen-containing heterocycles.

Reductive Amination: A Gateway to Fentanyl and Analogs

One of the most significant applications of N-Boc-4-piperidone is in the synthesis of fentanyl and its derivatives.[6] The ketone is subjected to reductive amination with aniline to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP).[10] This intermediate is then acylated and deprotected to yield the final fentanyl molecule.[10] Due to its role in the synthesis of controlled substances, N-Boc-4-piperidone is a regulated List I chemical in the United States.[6]

Caption: Reductive amination of N-Boc-4-piperidone in fentanyl synthesis.

Other Notable Applications in Medicinal Chemistry

The versatility of N-Boc-4-piperidone extends beyond opioid synthesis. It is a key intermediate in the production of a variety of pharmaceuticals, including:

-

Trandolapril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[7]

-

Indinavir: A protease inhibitor used in the treatment of HIV/AIDS.[7]

Its use in the synthesis of these drugs highlights its importance in creating complex, biologically active molecules for treating a range of conditions, from cardiovascular disease to viral infections.[7]

Further Synthetic Transformations

The ketone group of N-Boc-4-piperidone can undergo a variety of other chemical transformations, including:

-

Aldol and Mannich Reactions: The enolizable protons alpha to the carbonyl group allow for aldol-type and Mannich reactions, leading to the formation of more complex piperidine structures.[11]

-

Wittig and Related Olefinations: Reaction with phosphorus ylides can convert the ketone into an exocyclic double bond, a useful functional group for further elaboration.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the carbonyl group provides access to tertiary alcohols.

-

Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, using reducing agents like sodium borohydride.[12][13] This alcohol is also a valuable synthetic intermediate.

Spectroscopic Characterization

Confirmation of the structure and purity of N-Boc-4-piperidone is typically achieved through standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H).[9] The triplet at 3.71 ppm corresponds to the four protons on the carbons adjacent to the nitrogen, while the triplet at 2.44 ppm is assigned to the four protons adjacent to the carbonyl group. The singlet at 1.49 ppm represents the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Expected signals include those for the carbonyl carbon, the carbons of the piperidine ring, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group.

-

IR Spectroscopy: A strong absorption band corresponding to the ketone C=O stretch is expected around 1720 cm⁻¹, and another strong band for the carbamate C=O stretch around 1690 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-4-piperidone.

-

GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15]

-

Handling: Use in a well-ventilated area. Avoid dust formation.[8][16] Take precautionary measures against static discharge.[14]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[15] For long-term stability, storage at -20°C is recommended.[6]

Conclusion

tert-Butyl 4-oxopiperidine-1-carboxylate, or N-Boc-4-piperidone, is a synthetically versatile and commercially important building block in modern medicinal chemistry. Its well-defined reactivity, centered around the ketone functionality and the Boc-protected nitrogen, provides a reliable platform for the construction of complex piperidine-containing molecules. While its role as a precursor to fentanyl has led to regulatory scrutiny, its importance in the synthesis of a broad range of life-saving therapeutics is undeniable. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working in the field of drug discovery and development.

References

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved January 12, 2026, from [Link]

-

Defense Technical Information Center. (2023, July). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved January 12, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3. Retrieved January 12, 2026, from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved January 12, 2026, from [Link]

-

PharmaCompass. (n.d.). 1-(tert-butyoxycarbonyl)-4-piperidone. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 12, 2026, from [Link]

-

Supplementary information. (n.d.). Retrieved January 12, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 12, 2026, from [Link]

Sources

- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3 [matrix-fine-chemicals.com]

- 3. 1-(tert-butyoxycarbonyl)-4-piperidone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. caymanchem.com [caymanchem.com]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 13. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemos.de [chemos.de]

- 15. fishersci.com [fishersci.com]

- 16. peptide.com [peptide.com]

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate molecular weight

An In-depth Technical Guide: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. Known commonly as 1-Boc-2,3-dihydropyridin-4(1H)-one, its unique structural features, including a versatile enone system and a stable Boc-protecting group, make it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This document delves into its fundamental physicochemical properties, detailed synthetic protocols, characteristic reactivity, and significant applications in drug discovery, particularly in the development of novel anticancer and antiandrogen therapies. It is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound's utility and handling.

Introduction and Structural Overview

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No: 325486-45-1) is a dihydropyridone derivative that has emerged as a high-value synthetic intermediate.[1] Its structure is defined by a six-membered nitrogen-containing ring featuring a ketone at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the nitrogen atom. This configuration provides both stability and multiple points for chemical modification, making it an ideal scaffold for building diverse molecular libraries for high-throughput screening.[1] The primary value of this compound lies in its role as a key precursor for constructing molecules with significant pharmacological potential.[1]

The strategic placement of the enone functional group (a conjugated system of an alkene and a ketone) and the acid-labile Boc group are central to its synthetic utility. The enone allows for a variety of transformations, such as Michael additions, while the Boc group can be selectively removed under mild acidic conditions to reveal a secondary amine for further functionalization.

Caption: Core structure of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Physicochemical Properties

The fundamental properties of the compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 197.23 g/mol | [1][2][3] |

| CAS Number | 325486-45-1 | [1][2][3] |

| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [2] |

| InChIKey | HUBLTIMZFCYNES-UHFFFAOYSA-N | [2] |

| Physical Form | White solid | [3] |

| Solubility | Soluble in organic solvents and oils | [3] |

| Storage | Store at 2°C - 8°C, keep container well closed | [3] |

Synthesis and Reactivity

Synthetic Pathway

A common and effective laboratory-scale synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate starts from commercially available piperidin-4-one. The process involves a sequence of protection, halogenation, olefination, and elimination reactions. This multi-step approach is logical because it systematically builds the required functionality. First, the nitrogen is protected to prevent unwanted side reactions. Second, an alpha-bromination activates the adjacent position for the subsequent Wittig reaction, which introduces the carbon framework for the double bond. Finally, an elimination reaction, driven by a stable carbonate base, forms the thermodynamically favored conjugated enone system.

Caption: A typical multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established literature.[4][5]

Step 1: Boc Protection of Piperidin-4-one

-

Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and stir the mixture for 15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir the reaction overnight (approx. 16 hours) at room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Step 2: α-Bromination

-

Dissolve the product from Step 1 (1.0 eq.) in a mixture of THF and diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (Br₂, 1.0 eq.) and aluminum chloride (AlCl₃, catalytic amount) while maintaining the temperature at 0°C.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract, wash, dry, and concentrate the organic phase. Purify the crude product by flash column chromatography to obtain tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Step 3 & 4: Wittig Reaction and Elimination

-

Dissolve the bromo-ketone from Step 2 (1.0 eq.) in dichloromethane (CH₂Cl₂).

-

Add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.1 eq.) and heat the mixture to 40°C for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

-

Dissolve the crude residue in dry DMF. Add lithium bromide (LiBr, 6.0 eq.) and lithium carbonate (Li₂CO₃, 6.0 eq.).

-

Heat the solution to 75°C for 3 hours to facilitate the elimination reaction.

-

Cool the reaction, pour it into ice water, and extract the product.

-

Purify the final product, tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, via flash column chromatography.

Applications in Drug Discovery

The compound's structure is a privileged scaffold in medicinal chemistry, enabling the synthesis of a wide range of biologically active molecules.

Caption: Role as a central scaffold for developing diverse therapeutic agents.

-

Anticancer Research: This dihydropyridone derivative is a crucial building block for compounds targeting the Androgen Receptor (AR), a key factor in prostate cancer.[1] Structure-activity relationship (SAR) studies have shown that analogs can effectively reduce Prostate-Specific Antigen (PSA) levels in cancer cell lines.[1] Furthermore, it serves as an important intermediate for synthesizing small molecule inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various cancers.[6]

-

Cardiovascular Disease: Dihydropyridine structures are famously associated with calcium channel blocking activity, which is beneficial for treating hypertension and angina.[1] This compound provides a scaffold for developing new L-type calcium channel inhibitors.[1]

-

Antimicrobial Activity: Research has indicated that derivatives of this scaffold can exhibit significant antimicrobial properties against various bacterial and fungal strains.[1] Modifications to the dihydropyridine ring can be systematically explored to optimize antimicrobial efficacy.[1]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Spectroscopic methods are standard for this purpose.

| Technique | Characteristic Data | Reference |

| ¹H-NMR | δ 5.59 (s, 1H, proton at position 2), δ 4.19 (t, 2H, methylene group), δ 1.05 (s, 9H, tert-butyl group) | [1] |

| ¹³C-NMR | δ 194.9 (keto C=O), δ 157.7 (ester C=O) | [1] |

| FT-IR (neat, cm⁻¹) | ~1724 (C=O carbamate), ~1678 (C=O ketone) | [5] |

| Mass Spec (APCI) | m/z = 200.1279 [M+H]⁺ (Calculated for C₁₀H₁₈NO₃⁺: 200.1287) | [5] |

Protocol: Quality Control via ¹H-NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized solid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis & Interpretation:

-

Confirm Chemical Shifts: Verify the presence of the characteristic peaks as listed in the table above. The singlet for the nine protons of the tert-butyl group around δ 1.0-1.5 ppm is a key identifier.

-

Check Integration: The relative integration of the peaks should correspond to the number of protons (e.g., the ratio of the tert-butyl protons to the vinyl proton should be approximately 9:1).

-

Assess Purity: The absence of significant unidentifiable peaks indicates high purity. Solvent peaks (e.g., CHCl₃ at δ 7.26 ppm) should be identified and excluded from purity calculations.

-

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

| Hazard Information | Details | Source |

| GHS Pictogram | Warning | [2] |

| Hazard Statements | H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | [2] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P273: Avoid release to the environment. | [2] |

-

Handling: Always use this chemical in a well-ventilated area or a fume hood.[7] Avoid breathing dust and direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2°C - 8°C to ensure long-term stability.[3][10]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[2] If skin contact occurs, wash off with soap and water.[8] If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is more than a simple chemical; it is a powerful and versatile tool in the arsenal of medicinal chemists. Its well-defined reactivity and stable, yet readily cleavable, protecting group allow for precise and creative molecular engineering. From developing next-generation cancer therapies to novel cardiovascular drugs, this compound serves as a foundational scaffold upon which countless innovations can be built. A thorough understanding of its synthesis, properties, and handling procedures, as outlined in this guide, is crucial for any researcher aiming to leverage its full potential in the pursuit of new therapeutic discoveries.

References

-

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

tert-Butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

Safety Data Sheet - 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. (2023, October 26). Kishida Chemical Co., Ltd. Retrieved January 11, 2026, from [Link]

-

Material Safety Data Sheet - tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2h)-carboxylate. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]

-

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. (n.d.). Atlantis Press. Retrieved January 11, 2026, from [Link]

-

CAS 156496-89-8 tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate. (n.d.). ChemSrc. Retrieved January 11, 2026, from [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, November 1). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. (2014, November 4). ACS Publications. Retrieved January 11, 2026, from [Link]

-

4-Oxo-3, 4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, 1 gram. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | 325486-45-1 | FO165542 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.es [fishersci.es]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | 156496-89-8 [sigmaaldrich.cn]

A Comprehensive Technical Guide to tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. Known for its versatile reactivity and structural significance, this compound serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its dihydropyridone core is a recognized scaffold for developing novel therapeutics, including potent antiandrogen agents for prostate cancer research and calcium channel blockers for cardiovascular diseases.[1] This document delineates the compound's core physical and chemical properties, provides validated spectroscopic data, outlines a detailed synthetic protocol with mechanistic insights, explores its chemical reactivity, and establishes rigorous safety and handling procedures. The information herein is synthesized to empower researchers in leveraging this compound's full potential in drug discovery and development campaigns.

Chemical Identity and Core Physical Properties

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, often referred to as 1-Boc-2,3-dihydropyridin-4(1H)-one, is a dihydropyridinone derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This group enhances solubility in organic solvents and modulates the reactivity of the heterocyclic ring, making it an exceptionally useful synthetic intermediate.[1]

Table 1: Chemical Identifiers

| Parameter | Value | Source |

| IUPAC Name | tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [2] |

| CAS Number | 325486-45-1 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C=C1 | [2] |

| InChI Key | HUBLTIMZFCYNES-UHFFFAOYSA-N | [1][2] |

Table 2: Physical Properties

| Parameter | Value | Source |

| Physical Form | White solid | [3] |

| Solubility | Soluble in organic solvents and oils | [3] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C | [1][3] |

| Purity | >96.00% (typical for commercial grade) | [1] |

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of synthetic intermediates. The validation of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H-NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. Key expected signals include the singlets for the nine equivalent protons of the tert-butyl group, and distinct multiplets for the vinylic proton and the two methylene groups of the dihydropyridine ring.

-

¹³C-NMR: The carbon NMR spectrum confirms the carbon framework. Characteristic signals for this molecule include two distinct carbonyl carbon resonances: one for the ketone around 195 ppm and another for the carbamate ester at approximately 158 ppm.[1] The aliphatic carbons of the tert-butyl group and the heterocyclic ring will appear in the upfield region.

Table 3: Representative NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹³C | ~194.9 | C4 - Ketone Carbonyl (C=O)[1] |

| ¹³C | ~157.7 | Carbamate Carbonyl (N-COO)[1] |

| ¹H | ~5.6 | 1H, C5-H (vinylic proton)[1] |

| ¹H | ~4.2 | 2H, C2-H₂ (methylene group adjacent to N)[1] |

| ¹H | ~1.1 | 9H, tert-butyl protons[1] |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carbamate, typically found in the 1650-1750 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to be detected as its protonated form [M+H]⁺ at m/z 198.1.

Caption: Fig. 1: Analytical workflow for quality control.

Synthesis and Purification Protocol

The synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from established literature procedures and highlights the causal chemistry at each stage.[4]

Caption: Fig. 2: Synthetic pathway overview.

Step 1: N-Boc Protection of Piperidin-4-one

-

Objective: To protect the secondary amine of the starting material, which directs subsequent reactivity and improves handling properties.

-

Methodology:

-

Piperidin-4-one monohydrate hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and water.

-

Sodium bicarbonate (NaHCO₃, 2.0 eq.) is added portion-wise. Causality: The NaHCO₃ acts as a base to neutralize the hydrochloride salt and the acid generated during the reaction, liberating the free amine for nucleophilic attack.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) is added, and the mixture is stirred vigorously overnight at room temperature.

-

The reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried and concentrated in vacuo to yield tert-butyl 4-oxopiperidine-1-carboxylate.[4]

-

Step 2: α-Bromination of the Ketone

-

Objective: To introduce a leaving group at the α-position to the ketone, setting the stage for an elimination reaction.

-

Methodology:

-

The product from Step 1 is dissolved in an appropriate solvent like a THF/ether mixture.

-

The solution is cooled to 0°C, and a Lewis acid catalyst (e.g., AlCl₃) is added.

-

Bromine (Br₂) is added dropwise. Causality: The Lewis acid catalyzes the enolization of the ketone, which then attacks the bromine electrophile to install a bromine atom at the C3 position.

-

After completion, the reaction is quenched and purified to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

-

Step 3: Dehydrobromination to Form the Enone

-

Objective: To eliminate hydrobromic acid (HBr) to form the α,β-unsaturated ketone (enone) system of the final product.

-

Methodology:

-

The brominated intermediate is dissolved in a polar aprotic solvent such as DMF.

-

Lithium carbonate (Li₂CO₃) and lithium bromide (LiBr) are added. The mixture is heated (e.g., to 75°C) for several hours.[4] Causality: The carbonate base abstracts the acidic proton at C5, initiating an E2 elimination mechanism where the C-Br bond is broken simultaneously to form the C5-C6 double bond. LiBr helps to solubilize the base and facilitate the reaction.

-

The reaction mixture is cooled, extracted with an organic solvent, and purified.

-

Purification: The final product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The progress is monitored by thin-layer chromatography (TLC).

Chemical Reactivity and Synthetic Utility

The synthetic value of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate stems from its multiple reactive sites, which allow for diverse chemical transformations.

Caption: Fig. 3: Key reactive sites and potential transformations.

-

Reactions at the Ketone: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄), providing access to allylic alcohols.

-

Reactions of the Enone System: The α,β-unsaturated system is susceptible to conjugate addition (Michael addition) by various nucleophiles at the C6 position. Furthermore, the ring can be oxidized to the corresponding aromatic pyridone derivative.[1]

-

Deprotection of the Boc Group: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), yielding the free secondary amine, which can then be used in further functionalization steps such as N-alkylation or acylation.

Handling, Storage, and Safety

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

Table 4: GHS Hazard Information

| Hazard Class | Code | Description | Source |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects | [2] |

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]

-

Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

-

Spills: In case of a spill, collect the material using appropriate methods to avoid dust formation and dispose of it as hazardous chemical waste.[6]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[6]

-

The recommended storage temperature is between 2°C and 8°C to ensure long-term stability.[1][3]

Conclusion

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant strategic importance in organic synthesis and medicinal chemistry. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable building block. This guide provides the foundational technical knowledge required for researchers to confidently incorporate this intermediate into their synthetic programs, facilitating the discovery and development of next-generation therapeutics.

References

-

PubChem. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | C10H15NO3 | CID 22495568. [Link]

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | C10H15NO3 | CID 22495568 - PubChem [pubchem.ncbi.nlm.nih.gov]